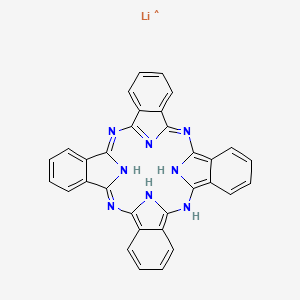
CID 156591927
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156591927” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities, which are used extensively in scientific research and industrial applications.
Chemical Reactions Analysis
CID 156591927 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the modification of functional groups within the compound.
Scientific Research Applications
CID 156591927 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action of CID 156591927 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and further research is often needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
CID 156591927 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. The comparison can involve analyzing the differences in their chemical properties, reactivity, and applications. Some similar compounds may include other small molecules listed in the PubChem database that share structural features or functional groups with this compound.
Properties
Molecular Formula |
C32H20LiN8 |
|---|---|
Molecular Weight |
523.5 g/mol |
InChI |
InChI=1S/C32H20N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16,33-34,37H,(H,35,36,38,39,40); |
InChI Key |
WSVKFKWMVABUEG-UHFFFAOYSA-N |
Isomeric SMILES |
[Li].C1=CC=C2C(=C1)/C/3=N/C4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)/N=C\8/C9=CC=CC=C9C(=N8)N=C2N3 |
Canonical SMILES |
[Li].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















